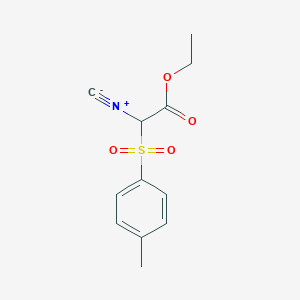
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide
Overview
Description
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide, also known as BSMI hydrobromide, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. In drug delivery systems, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide is used to encapsulate drugs and deliver them to specific target cells. In material science, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide forms self-assembled monolayers by interacting with the surface of the substrate through its hydrophobic tail.
Biochemical and Physiological Effects:
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide has been shown to have low toxicity in vitro and in vivo studies. However, its long-term effects on human health are not fully understood. It has been reported that N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide can cause irritation to the skin and eyes.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide in lab experiments include its low toxicity, ease of synthesis, and potential applications in various fields. However, the limitations include its limited solubility in some solvents, which can affect its ability to form self-assembled monolayers on certain surfaces.
Future Directions
There are several future directions for the study of N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide. In medicinal chemistry, further research is needed to explore its potential as a drug delivery system for cancer treatment. In material science, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide can be further investigated for its ability to form self-assembled monolayers on various substrates. In catalysis, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide can be explored as a potential catalyst for various chemical reactions.
Conclusion:
In conclusion, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its low toxicity, ease of synthesis, and potential applications make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action, long-term effects on human health, and potential applications in various fields.
Scientific Research Applications
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide has been investigated for its antibacterial and antifungal properties. It has also been studied as a potential drug delivery system for cancer treatment. In material science, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide has been explored for its ability to form self-assembled monolayers on various surfaces. In catalysis, N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide hydrobromide has been investigated as a potential catalyst for various chemical reactions.
properties
IUPAC Name |
dodecyl N'-benzylcarbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2S.BrH/c1-2-3-4-5-6-7-8-9-10-14-17-23-20(21)22-18-19-15-12-11-13-16-19;/h11-13,15-16H,2-10,14,17-18H2,1H3,(H2,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSCOBNOAQABW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=NCC1=CC=CC=C1)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl(dodecylsulfanyl)methanimidamide hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide](/img/structure/B3364615.png)
![4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3364622.png)



